Cas no 885270-70-2 (2-Amino-4-Boc-Amino-Phenylbromide)

2-Amino-4-Boc-Amino-Phenylbromide is a brominated aromatic compound featuring both a free amino group and a Boc-protected amino moiety. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The Boc group provides selective protection for one amine, enabling controlled functionalization of the other. Its bromine substituent allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound’s stability under standard conditions and high purity make it suitable for precision applications in medicinal chemistry and material science. Careful handling is advised due to its sensitivity to moisture and strong acids/bases.
2-Amino-4-Boc-Amino-Phenylbromide structure
885270-70-2 structure
Product Name:2-Amino-4-Boc-Amino-Phenylbromide
CAS No:885270-70-2
MF:C11H15BrN2O2
MW:287.153002023697
MDL:MFCD04114548
CID:710747
Update Time:2025-06-08

2-Amino-4-Boc-Amino-Phenylbromide Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (3-amino-4-bromophenyl)carbamate
    • (3-Amino-4-bromophenyl)carbamic acid tert-butyl ester
    • Carbamic acid,(3-amino-4-bromophenyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(3-amino-4-bromophenyl)carbamate
    • (3-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 2-Amino-4-Boc-amino-phenylbromide
    • 4-Amino-1-benzyl-4-piperidinecarbonitrile
    • 1,1-Dimethylethyl N-(3-amino-4-bromophenyl)carbamate (ACI)
    • Carbamic acid, (3-amino-4-bromophenyl)-, 1,1-dimethylethyl ester (9CI)
    • 2-Amino-4-Boc-Amino-Phenylbromide
    • MDL: MFCD04114548
    • Inchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
    • InChI Key: RFQBPWDUTRKBLH-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=C(N)C(Br)=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 286.03200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.5

Experimental Properties

  • PSA: 64.35000
  • LogP: 4.03250

2-Amino-4-Boc-Amino-Phenylbromide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Amino-4-Boc-Amino-Phenylbromide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  1 h, rt → 90 °C
Reference
Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides
Kong, Chen; et al, Organic Letters, 2015, 17(4), 802-805

2-Amino-4-Boc-Amino-Phenylbromide Raw materials

2-Amino-4-Boc-Amino-Phenylbromide Preparation Products

2-Amino-4-Boc-Amino-Phenylbromide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:885270-70-2)2-Amino-4-Boc-Amino-Phenylbromide
Order Number:A862133
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:33
Price ($):366.0
Email:sales@amadischem.com

Additional information on 2-Amino-4-Boc-Amino-Phenylbromide

Comprehensive Overview of 2-Amino-4-Boc-Amino-Phenylbromide (CAS No. 885270-70-2): Properties, Applications, and Industry Insights

2-Amino-4-Boc-Amino-Phenylbromide (CAS No. 885270-70-2) is a specialized organic intermediate widely utilized in pharmaceutical synthesis and medicinal chemistry. This compound features a unique molecular structure combining an amino group, a Boc-protected amine, and a bromide substituent, making it invaluable for constructing complex heterocyclic frameworks. Its CAS registry number ensures precise identification in global chemical databases, while its high purity grade (>98%) meets stringent research requirements.

Recent trends in drug discovery have amplified demand for functionalized aromatic building blocks like 2-Amino-4-Boc-Amino-Phenylbromide. Industry reports highlight its growing application in kinase inhibitor development, particularly for oncology targets. The compound’s bromide moiety enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group offers orthogonal protection for multistep syntheses. Researchers frequently search for "Boc-protected aniline derivatives" or "aryl bromide coupling partners," reflecting its relevance in modern small-molecule drug design.

From a synthetic chemistry perspective, CAS 885270-70-2 demonstrates excellent stability under inert atmospheres but requires storage at 2-8°C to prevent Boc group degradation. Analytical data (HPLC, NMR) confirms its compatibility with high-throughput screening workflows. Notably, its molecular weight (297.15 g/mol) and logP value (~2.3) make it suitable for developing blood-brain barrier permeable compounds—a hot topic in neuropharmacology research.

The compound’s utility extends to peptide mimetics and bioconjugation, addressing trending queries like "click chemistry reagents" and "targeted drug delivery scaffolds." Patent analyses reveal its incorporation in BTK inhibitors and EGFR modulators, aligning with the pharmaceutical industry’s focus on precision medicine. Its XLogP3-AA computational descriptor suggests favorable ADME properties, a key consideration in preclinical development.

Quality control protocols for 2-Amino-4-Boc-Amino-Phenylbromide emphasize residual solvent analysis (tested for DMF, DMSO) and heavy metal screening (<10 ppm), meeting ICH Q3D guidelines. These specifications cater to growing regulatory demands in GMP-compliant synthesis, a frequent search term among contract manufacturing organizations (CMOs). The compound’s H-bond donor/acceptor count (2/4) further supports its use in fragment-based drug discovery—an area gaining traction in AI-driven molecular design platforms.

Emerging applications include its role as a precursor for fluorescent probes in bioimaging and theranostic agents. The amino-Boc duality allows sequential deprotection/functionalization, enabling modular construction of combinatorial libraries—a technique frequently discussed in machine learning for chemistry forums. Suppliers often highlight its availability in milligram-to-kilogram quantities, addressing both academic research and scale-up challenges.

Environmental considerations for CAS 885270-70-2 include biodegradability studies (OECD 301B) and green chemistry alternatives for its synthesis. Recent publications explore catalytic bromination methods to improve atom economy—a response to the industry’s focus on sustainable pharmaceutical manufacturing. These developments align with searches for "eco-friendly synthetic routes" and "benign by design" chemicals.

In material science, derivatives of this compound contribute to organic semiconductors and metal-organic frameworks (MOFs). Its electron-rich aromatic system facilitates π-stacking interactions, a property leveraged in optoelectronic device research. Such interdisciplinary applications demonstrate why "multipurpose chemical building blocks" remains a high-volume search phrase.

For analytical chemists, 2-Amino-4-Boc-Amino-Phenylbromide serves as a HPLC calibration standard due to its distinct UV absorption profile (λmax 254 nm). This application connects with laboratory professionals searching for "chromatographic reference materials." Mass spectrometry studies confirm its characteristic fragmentation pattern (m/z 240 [M-Boc]+), useful for metabolite identification studies.

The global market for this intermediate reflects expansion in Asian API hubs, with particular growth in custom synthesis services. Procurement specialists often query "reliable CAS 885270-70-2 suppliers" or "bulk pricing trends," indicating its commercial significance. Regulatory filings show increasing DMF references, suggesting adoption in generic drug development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885270-70-2)2-Amino-4-Boc-Amino-Phenylbromide
A862133
Purity:99%
Quantity:1g
Price ($):366.0
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